
1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C8H9N5O2S and its molecular weight is 239.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
COX-2 Inhibition and Potential Therapeutic Applications
1-(5-Aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide and its derivatives have been explored for their potential as cyclooxygenase-2 (COX-2) inhibitors. This research has significant implications for the development of anti-inflammatory and analgesic drugs. For example, Penning et al. (1997) synthesized a series of sulfonamide-containing 1,5-diarylpyrazole derivatives, identifying potent and selective inhibitors of COX-2. This research contributed to the development of celecoxib, a drug used for rheumatoid arthritis and osteoarthritis treatment (Penning et al., 1997).
Antiproliferative Activities
These compounds have also been studied for their antiproliferative activities. Mert et al. (2014) investigated a series of pyrazole-sulfonamide derivatives for their in vitro antiproliferative activities against HeLa and C6 cell lines. Some compounds displayed selective effects against rat brain tumor cells and showed broad-spectrum antitumor activity comparable to common anticancer drugs (Mert et al., 2014).
Carbonic Anhydrase Inhibition
Another key area of application is the inhibition of carbonic anhydrases, which are involved in various biochemical processes. Bülbül et al. (2008) synthesized pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide and studied their inhibitory effects on carbonic anhydrase isoenzymes. These compounds inhibited the activity more potently than the parent compounds, demonstrating potential for therapeutic applications in conditions like glaucoma (Bülbül et al., 2008).
Synthesis and Characterization of Novel Derivatives
Research also focuses on the synthesis and characterization of novel derivatives of this compound. This includes exploring different chemical structures and studying their biological activities. For instance, Komshina et al. (2020) proposed a multistage scheme for the synthesis of new sulfonamide derivatives, emphasizing the development of approaches for the preparation of these compounds (Komshina et al., 2020).
作用機序
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been reported as inhibitors of cdk2 . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle .
Mode of Action
Similar compounds have been reported to inhibit cdk2, which could lead to the arrest of the cell cycle and potentially induce apoptosis .
Biochemical Pathways
If it acts similarly to other cdk2 inhibitors, it may affect the cell cycle regulation pathway . Inhibition of CDK2 can disrupt the progression of the cell cycle, affecting downstream processes such as DNA replication and cell division .
Result of Action
If it acts similarly to other cdk2 inhibitors, it may lead to the arrest of the cell cycle and potentially induce apoptosis .
生化学分析
Biochemical Properties
1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation . The interaction between this compound and CDK2 involves inhibition of the enzyme’s activity, which can lead to alterations in cell cycle progression and potentially induce apoptosis in cancer cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cell lines such as MCF-7 and HCT-116, this compound exhibits cytotoxic activity by inhibiting CDK2, leading to cell cycle arrest and apoptosis . Additionally, it affects gene expression by modulating the transcription of genes involved in cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets necessary for cell cycle progression . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . Furthermore, this compound can modulate gene expression by affecting transcription factors and signaling pathways involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products can influence cellular processes . Long-term exposure to the compound has been associated with sustained inhibition of CDK2 activity and prolonged cell cycle arrest in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits CDK2 activity, leading to cell cycle arrest and apoptosis in cancer cells . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic flux and metabolite levels. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and conjugation of this compound, leading to the formation of metabolites that are excreted via the kidneys .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound is transported across cell membranes by specific transporters, facilitating its uptake into target cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Additionally, post-translational modifications and targeting signals can direct this compound to specific organelles, such as the nucleus, where it can exert its effects on gene expression and cell cycle regulation .
特性
IUPAC Name |
1-(5-aminopyridin-2-yl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2S/c9-6-1-2-8(11-3-6)13-5-7(4-12-13)16(10,14)15/h1-5H,9H2,(H2,10,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXXLYADVSQCQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)N2C=C(C=N2)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
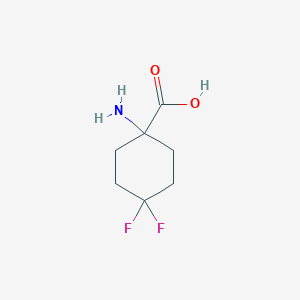
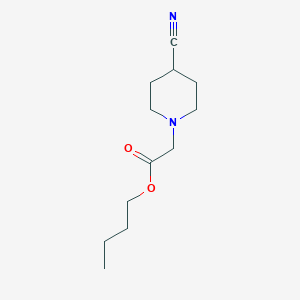
![6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1373085.png)
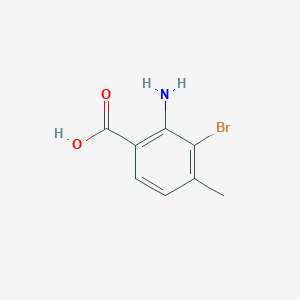
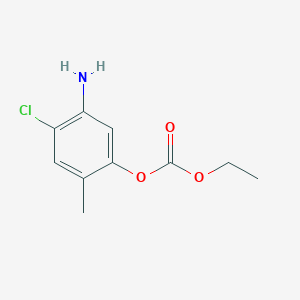
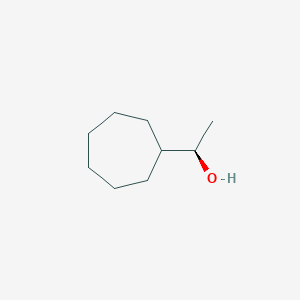
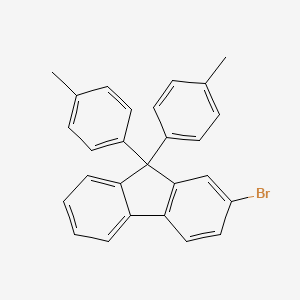
![6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1373093.png)
![1H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B1373094.png)
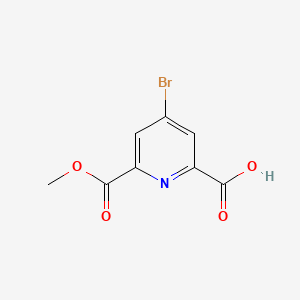
![3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1373099.png)
![Ethyl 4-[(azidoacetyl)amino]benzoate](/img/structure/B1373101.png)
![3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-OL](/img/structure/B1373103.png)

